molecular formula C18H20FN3O5S B2976307 N-[(4-fluorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251558-03-8

N-[(4-fluorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2976307
CAS No.: 1251558-03-8
M. Wt: 409.43
InChI Key: YUEKMSGDJQANNF-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative featuring a 2-oxo-1,2-dihydropyridin core substituted at position 5 with a morpholine-4-sulfonyl group. The compound’s structure includes a 4-fluorophenylmethyl moiety linked via an acetamide bridge, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c19-15-3-1-14(2-4-15)11-20-17(23)13-21-12-16(5-6-18(21)24)28(25,26)22-7-9-27-10-8-22/h1-6,12H,7-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEKMSGDJQANNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-fluorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions The process begins with the preparation of the 4-fluorophenylmethylamine, which is then reacted with 2-oxo-1,2-dihydropyridine derivatives under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinone moiety, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include modified pyridine derivatives, alcohols, amines, and substituted aromatic compounds.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the morpholine sulfonyl group contributes to its solubility and stability. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s 2-oxo-1,2-dihydropyridin core distinguishes it from structurally related 2-oxoindoline derivatives (e.g., compounds in ), which feature a dihydro-indol scaffold. However, shared functional groups, such as acetamide linkages and sulfonyl/morpholine substituents, suggest overlapping design principles in drug discovery .

Direct Structural Analogs

The most closely related analog is N-(2-Methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide (), which differs only in the phenyl substituent (2-methoxy-5-methylphenyl vs. 4-fluorophenylmethyl).

Property Target Compound Analog ()
Molecular Formula C₁₈H₁₉FN₃O₅S (hypothetical) C₁₉H₂₃N₃O₆S
Molecular Weight ~425.43 g/mol 421.47 g/mol
Phenyl Substituent 4-fluorophenylmethyl 2-methoxy-5-methylphenyl
Key Functional Groups Morpholine-4-sulfonyl, 2-oxo-dihydropyridin, acetamide Morpholine-4-sulfonyl, 2-oxo-dihydropyridin, acetamide

Broader Structural Context

  • Morpholine Derivatives : Compounds in incorporate morpholine-ethoxy groups, highlighting the prevalence of morpholine in enhancing solubility or modulating target interactions .
  • Fluorophenyl Motifs : The 4-fluorophenyl group in the target compound is structurally analogous to agrochemicals (e.g., N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoro...) in ), where fluorine’s electron-withdrawing effects improve stability .

Hypothesized Structure-Activity Relationships (SAR)

Impact of Fluorine vs. Methoxy/Methyl Substituents

  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism could prolong the target compound’s half-life relative to its methoxy-containing counterpart .

Role of Morpholine-4-Sulfonyl

The sulfonyl group likely enhances solubility through hydrogen bonding, while the morpholine ring may contribute to conformational flexibility or target interactions (e.g., kinase inhibition) .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C21H23FN2O4S
  • Molecular Weight : 418.48 g/mol
  • CAS Number : 1171228-05-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.50 - 0.75
Pseudomonas aeruginosa0.75 - 1.00

The compound demonstrated synergistic effects when combined with established antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays.

The compound appears to inhibit the expression of AIMP2-DX2, a protein implicated in cancer cell proliferation and survival. This inhibition leads to reduced viability of cancer cells in several models, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the compound's effects on human leukemia cells, showing significant induction of apoptosis at concentrations above 10 μM. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential .
  • Combination Therapy : In a comparative study, this compound was tested in combination with existing chemotherapeutics. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with these drugs .
  • Biofilm Inhibition : The compound also exhibited significant activity against biofilm formation by Staphylococcus aureus, which is crucial for its pathogenicity. This was evidenced by a reduction in biofilm biomass at sub-MIC concentrations .

Summary of Biological Activities

The biological activity profile of this compound suggests it is a promising candidate for further development as both an antimicrobial and anticancer agent. Its ability to synergize with other drugs and inhibit biofilm formation adds to its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[(4-fluorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide, and what challenges arise during sulfone moiety incorporation?

  • Methodological Answer : The compound’s synthesis typically involves coupling a pyridinone core with a sulfonated morpholine derivative. A critical step is the sulfonation of the morpholine ring, which requires controlled reaction conditions (e.g., sulfonyl chloride reagents under inert atmospheres). Challenges include minimizing side reactions due to the sulfone group’s electrophilicity and ensuring regioselectivity. Coupling reactions (e.g., using EDCl/HOBt for amide bond formation) should be monitored via TLC or HPLC to confirm intermediate purity. Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential .

Q. How can researchers validate the structural integrity of this compound, particularly its sulfone and dihydropyridinone moieties?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm proton environments (e.g., dihydropyridinone C=O at ~170 ppm, sulfone S=O at ~105–110 ppm in 13C NMR) and FT-IR for functional groups (sulfone S=O stretches at ~1320–1160 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystalline samples, X-ray crystallography (as in related acetamide derivatives) resolves conformational flexibility, such as dihedral angles between aromatic rings .

Q. What analytical techniques are recommended for assessing purity and stability during storage?

  • Methodological Answer : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to monitor purity (>95%). For stability, conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Quantify degradation products using LC-MS to identify hydrolytic or oxidative pathways (e.g., sulfone reduction or pyridinone ring opening) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer : Systematically modify substituents:

  • Pyridinone ring : Introduce electron-withdrawing groups (e.g., Cl, CN) at position 5 to enhance electrophilicity.
  • Morpholine sulfone : Replace morpholine with piperazine or thiomorpholine to alter solubility and target binding.
  • 4-Fluorophenylmethyl group : Test halogen substitutions (e.g., Cl, Br) for steric/electronic effects.
    Use molecular docking (PDB targets like kinases or GPCRs) to predict binding modes, followed by in vitro assays (IC50 determination) .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Methodological Answer : The sulfone group may act as a hydrogen bond acceptor with catalytic lysine or arginine residues in enzymes. The dihydropyridinone core’s conjugated system could engage in π-π stacking with aromatic amino acids. Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Mutagenesis studies (e.g., Ala-scanning) identify critical residues for interaction .

Q. How should researchers address contradictions in reported crystallographic data for analogous compounds?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., 54.8° vs. 77.5° in related acetamides) may arise from crystal packing forces or solvent effects. Validate findings using DFT calculations (B3LYP/6-31G**) to compare experimental vs. optimized geometries. Replicate crystallization in multiple solvents (e.g., DCM, MeOH) to assess polymorphism .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME, pkCSM):

  • Lipophilicity : LogP values >3 may indicate poor aqueous solubility; consider PEGylation.
  • Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4) predict hepatic clearance.
  • Blood-brain barrier (BBB) penetration : Low molecular weight (<450 Da) and moderate polar surface area (<90 Ų) enhance permeability. Validate with in vitro Caco-2 assays .

Q. What experimental designs mitigate degradation during in vivo studies?

  • Methodological Answer : Formulate the compound in nanoparticulate carriers (PLGA or liposomes) to protect against enzymatic hydrolysis. For oral administration, add enteric coatings (e.g., Eudragit®) to prevent gastric acid degradation. Monitor plasma stability via LC-MS/MS at multiple timepoints .

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